![molecular formula C32H50N4O14 B12766021 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid CAS No. 112483-20-2](/img/structure/B12766021.png)
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a chemical compound with the molecular formula C14H22N2O3. It is known for its unique structure, which includes a pyrrolidinone ring and a diethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one typically involves the reaction of 4-(diethylamino)but-2-yne with 5-methylpyrrolidin-2-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. The compound may affect various signaling pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxybutynin: Shares a similar diethylamino group and is used in the treatment of overactive bladder.
Tolterodine: Another compound with similar pharmacological properties used for urinary incontinence.
Solifenacin: A related compound used for bladder control.
Uniqueness
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a diethylamino group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112483-20-2 |
|---|---|
Fórmula molecular |
C32H50N4O14 |
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C13H22N2O.3C2H2O4/c2*1-4-14(5-2)10-6-7-11-15-12(3)8-9-13(15)16;3*3-1(4)2(5)6/h2*12H,4-5,8-11H2,1-3H3;3*(H,3,4)(H,5,6) |
Clave InChI |
FWKYJSBAAPCNMO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCN1C(CCC1=O)C.CCN(CC)CC#CCN1C(CCC1=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


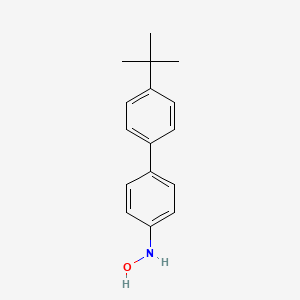
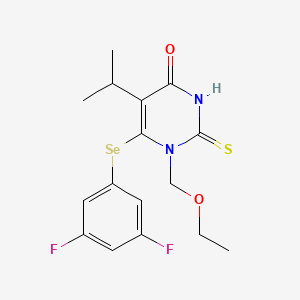
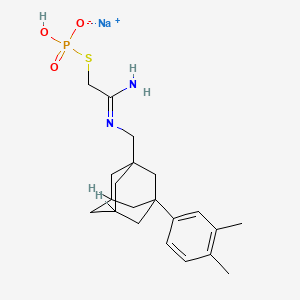
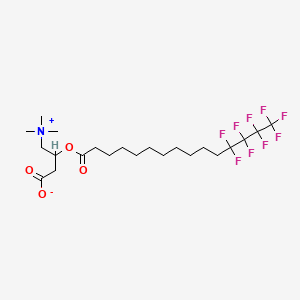
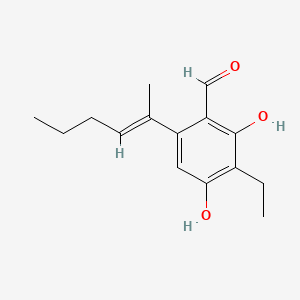
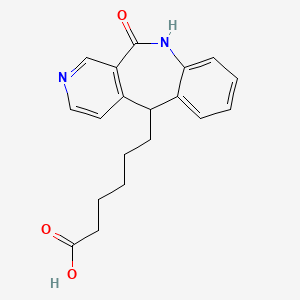
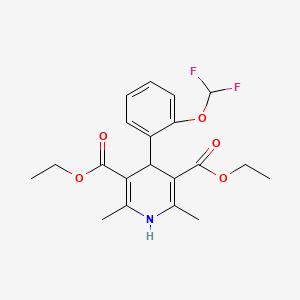
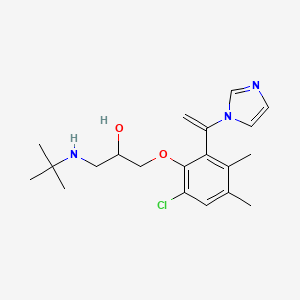

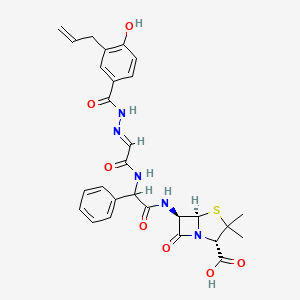
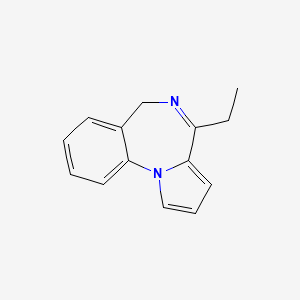
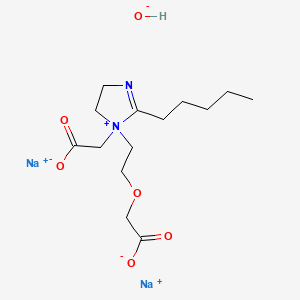
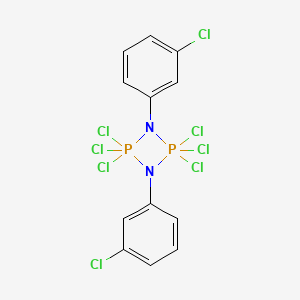
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
